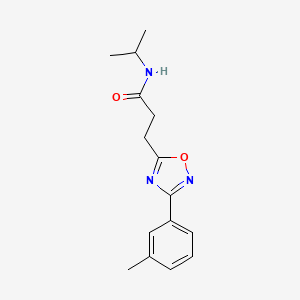
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM-157 belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of CM-157 is not fully understood. However, several studies have suggested that CM-157 exerts its biological effects by modulating various signaling pathways. CM-157 has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, CM-157 has been shown to modulate the expression of several genes involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of CM-157. CM-157 has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to improve mitochondrial function and glucose metabolism in animal models of metabolic disorders. In addition, CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CM-157 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. It has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of CM-157 is its low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on CM-157. One area of interest is the potential therapeutic applications of CM-157 in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism of action of CM-157 in these diseases and to determine its efficacy in clinical trials. Another area of interest is the potential anti-cancer properties of CM-157. Further studies are needed to investigate the effect of CM-157 on different types of cancer cells and to determine its efficacy in animal models and clinical trials. Finally, the development of novel analogs of CM-157 with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of CM-157 involves the reaction of 4-chlorobenzoyl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield CM-157. The synthesis of CM-157 has been reported in several research articles, and the purity and yield of the compound have been optimized.
Applications De Recherche Scientifique
CM-157 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Several studies have investigated the potential therapeutic applications of CM-157 in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease. In addition, CM-157 has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-13(12-16)19-22-18(26-23-19)7-3-6-17(24)21-15-10-8-14(20)9-11-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLODNTDLUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

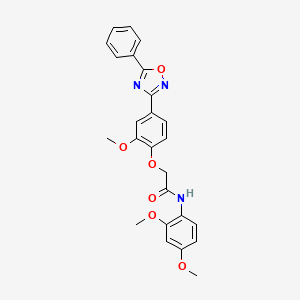
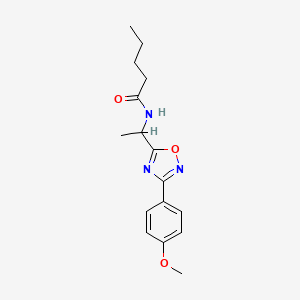


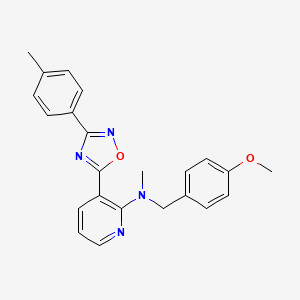

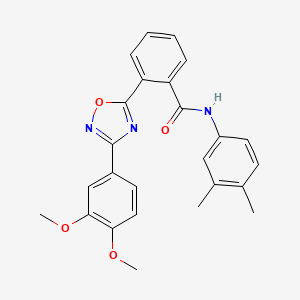

![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)


